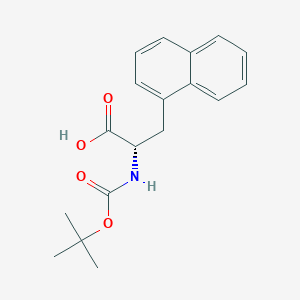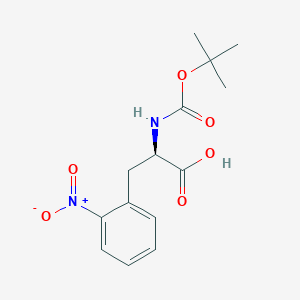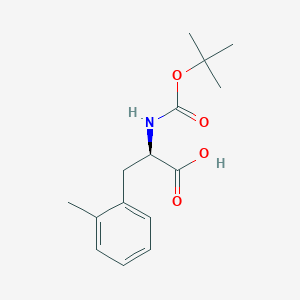
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
A study by Bakonyi et al. (2013) discusses the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analog to the compound. They emphasized the ability to obtain pure cis or trans acid and the use of optical resolution methods for stereoisomer separation. The preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a compound structurally similar to 2-CBAHA, was explored by Awada et al. (2014). They established two efficient routes for its synthesis, highlighting the role of stereoselectivity in the synthesis of conformationally restricted analogues.Molecular Structure Analysis
The molecular structure of 2-CBAHA can be represented by the formula C13H23NO4. The InChI Key for this compound is IHXBNSUFUFFBRL-UHFFFAOYSA-N.Chemical Reactions Analysis
A study by Nesvadba et al. (2001) explored the cyclodimerization reaction of a related compound, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, providing insights into the chemical behavior of similar structures.Physical And Chemical Properties Analysis
The molecular weight of 2-CBAHA is 257.33 g/mole. It is typically stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Synthesis and Stereoselectivity
A study by Bakonyi et al. (2013) discusses the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analog to the compound , emphasizing the ability to obtain pure cis or trans acid and the use of optical resolution methods for stereoisomer separation (Bakonyi et al., 2013).
Enantiomer Synthesis
The preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a compound structurally similar to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, was explored by Awada et al. (2014). They established two efficient routes for its synthesis, highlighting the role of stereoselectivity in the synthesis of conformationally restricted analogues (Awada et al., 2014).
Cyclodimerization Reactions
A study by Nesvadba et al. (2001) explored the cyclodimerization reaction of a related compound, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, providing insights into the chemical behavior of similar structures (Nesvadba et al., 2001).
Biochemical Studies
In a biochemical context, Niederwieser et al. (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of a child with transient tyrosinemia, pointing towards its metabolic significance and potential diagnostic value (Niederwieser et al., 1978).
Application in Fragrance Synthesis
Tentori et al. (2020) investigated the use of similar compounds in the synthesis of commercial fragrances, noting the preference for cis-isomers due to their stronger odorant properties. This study illustrates potential applications in the fragrance industry (Tentori et al., 2020).
Peptide Synthesis
The research by Ehrlich-Rogozinski (1974) on the determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives highlights the importance of such groups in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBNSUFUFFBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | |
CAS RN |
327156-95-6 | |
| Record name | 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




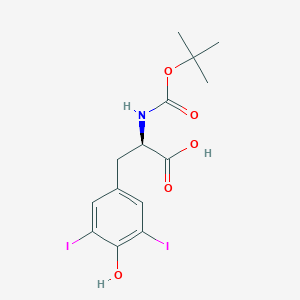


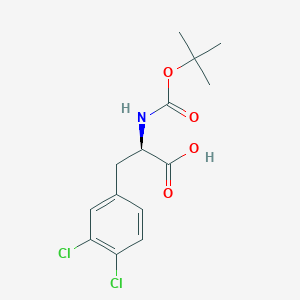


![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558723.png)
![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)
